Geranylgeranyl diphosphate
Overview
Description
Synthesis Analysis
GGPP is synthesized through the condensation of isopentenyl diphosphate (IPP) with its allylic counterpart, dimethylallyl diphosphate (DMAPP), geranyl diphosphate (GPP), or farnesyl diphosphate (FPP), in a process catalyzed by geranylgeranyl diphosphate synthase (GGPPS). Research has demonstrated this enzymatic activity in various sources, including Methanobacterium thermoautotrophicum, where the enzyme exhibits bifunctionality in synthesizing both FPP and GGPP, indicating a non-processive mechanism that allows for the accumulation of FPP during GGPP synthesis (Chen & Poulter, 1993).
Molecular Structure Analysis
The crystal structure of GGPP synthase from Sinapis alba (mustard) has revealed insights into the binding modes of substrates and product, providing a clear picture of the reaction steps and atom displacements involved in GGPP synthesis. This structural understanding aids in elucidating the enzyme's catalytic mechanism and its interaction with substrates (Kloer et al., 2006).
Chemical Reactions and Properties
GGPP synthase catalyzes the sequential addition of IPP to its allylic precursors, with distinct specificity towards FPP as a substrate. This specificity underlines the enzyme's role at the branch point for the synthesis of terpenoids and prenylated proteins. The enzyme requires divalent cations (Mg2+ or Mn2+) for its activity, with optimal performance observed at higher temperatures in some microbial sources (Sagami et al., 1993).
Physical Properties Analysis
GGPP synthase exhibits oligomeric states, with activity observed in dimeric, hexameric, and octameric forms depending on the source. These variations in oligomeric states are relevant to the enzyme's functional stability and its interaction with inhibitors. Notably, the octameric form has been identified as the active form in solution, indicating a complex regulation of its enzymatic activity (Miyagi et al., 2007).
Chemical Properties Analysis
The enzyme's activity can be modulated by various inhibitors, including bisphosphonates and substrate analogs, which interact at the allylic and homoallylic co-substrate binding sites. Such inhibitors provide insights into the enzyme's mechanism and potential pharmacological targets. The specificity of these inhibitors underscores the distinct catalytic mechanism of GGPP synthase compared to other prenyltransferases (Szabo et al., 2002).
Scientific Research Applications
Cell Survival and Proliferation : GGPP is involved in cell proliferation and survival. Its lipid moiety can be incorporated into proteins to promote membrane association. Inhibitors of geranylgeranyl diphosphate synthase (GGDPS) are explored for their potential to block geranylgeranylation, with a focus on molecular mechanisms that link GGPP to cell proliferation via geranylgeranylated small GTPases (Agabiti, Liang, & Wiemer, 2016).
Archaebacterial Lipid Biosynthesis : GGPP is a precursor for archaebacterial ether-linked lipids. Research on Sulfolobus acidocaldarius revealed activities of geranylgeraniol kinase and geranylgeranyl phosphate kinase, involved in the biosynthesis of these lipids (Ohnuma, Watanabe, & Nishino, 1996).
Isoprenoid Biosynthetic Pathway : GGPP synthase plays a role in the formation of isopentenyl diphosphate (IPP), an intermediate in the isoprenoid biosynthetic pathway (IBP), which has several biological functions. This study describes a method to quantify IPP in mammalian cells (Tong, Kuder, Wasko, & Hohl, 2013).
GGPP Synthase Gene Family in Arabidopsis thaliana : The study on Arabidopsis thaliana highlighted the diverse functions of GGPP in plant metabolism and development, showing the subcellular localization and differential expression of GGPP synthase genes (Beck et al., 2013).
GGDPS Inhibitors as Anti-Cancer Agents : GGDPS inhibitors are being explored for their potential as anti-cancer agents, due to their role in the depletion of cellular GGPP levels, which affects protein geranylgeranylation (Haney, Wills, Wiemer, & Holstein, 2017).
Inhibition of Malaria Drug Target GGPPS : Research into geranylgeranyl diphosphate synthase (GGPPS) from Plasmodium vivax, a malaria parasite, identified inhibitors that may aid in the development of novel antimalarial drugs (Ricci et al., 2016).
Interaction with Geranyl Diphosphate Synthase : A study demonstrated how the interaction of the small subunit of geranyl diphosphate synthase modifies the chain length specificity of GGPP synthase to produce geranyl diphosphate (Burke & Croteau, 2002).
properties
IUPAC Name |
phosphono [(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23)/b18-11+,19-13+,20-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OINNEUNVOZHBOX-QIRCYJPOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863929 | |
Record name | Geranylgeranyl pyrophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90863929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Geranylgeranyl-PP | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004486 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Geranylgeranyl diphosphate | |
CAS RN |
6699-20-3 | |
Record name | Geranylgeranyl pyrophosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6699-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Geranylgeranyl pyrophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006699203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Geranylgeranyl pyrophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90863929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GERANYLGERANYL PYROPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N21T0D88LX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Geranylgeranyl-PP | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004486 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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